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Compound of Interest

Compound Name:
4-(Bromoacetyl)pyridine

hydrobromide

Cat. No.: B1272946 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a

key intermediate in the synthesis of a variety of biologically active molecules. Its utility is

primarily derived from the presence of two reactive sites: the electrophilic α-bromoketone and

the pyridine ring, which can be further functionalized. This technical guide provides a

comprehensive overview of the physicochemical properties, synthesis, and key applications of

4-(bromoacetyl)pyridine hydrobromide, with a particular focus on its role in the development

of p38 MAP kinase inhibitors and as a reagent for protein modification.

Physicochemical Properties
4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.[1] Its key

quantitative properties are summarized in the table below for easy reference.
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Property Value Reference(s)

Molecular Formula C₇H₇Br₂NO [2]

Molecular Weight 280.94 g/mol [2]

CAS Number 5349-17-7 [3]

Melting Point 194-195 °C [4]

Boiling Point 268.3 °C at 760 mmHg [4]

Density 1.57 g/cm³ [4]

Water Solubility Soluble [1]

Appearance
White to off-white crystalline

solid
[1]

Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide
The most common laboratory and industrial synthesis of 4-(bromoacetyl)pyridine
hydrobromide involves the bromination of 4-acetylpyridine. The following protocol is a

representative example of this synthesis.

Experimental Protocol: Synthesis from 4-Acetylpyridine
Materials:

4-Acetylpyridine

Ethyl acetate

N-bromosuccinimide (NBS)

Deionized water

Procedure:

In a reaction flask, add 558 g of ethyl acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromoacetyl_pyridine-hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Bromoacetyl_pyridine-hydrobromide
https://www.thermofisher.com/order/catalog/product/H32285.14
https://peakproteins.com/wp-content/uploads/2022/06/PPP_Reduction-and-Alkylation.pdf
https://peakproteins.com/wp-content/uploads/2022/06/PPP_Reduction-and-Alkylation.pdf
https://peakproteins.com/wp-content/uploads/2022/06/PPP_Reduction-and-Alkylation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072243/
https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between

20-30 °C.

Add 186.9 g of N-bromosuccinimide (NBS) in batches.

Slowly warm the reaction mixture to 65-75 °C.

Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-

acetylpyridine is completely consumed.

Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete

crystallization of the product.

Collect the crystals by filtration.

Wash and pulp the crystals with 650 g of deionized water.

Filter the product again and dry to yield 4-(bromoacetyl)pyridine hydrobromide as a white

solid.

This procedure typically results in a molar yield of approximately 98%.

Applications in Drug Discovery and Chemical
Biology
The primary application of 4-(bromoacetyl)pyridine hydrobromide is as a building block for

the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of p38 MAP Kinase Inhibitors
4-(Bromoacetyl)pyridine hydrobromide is a crucial precursor for the synthesis of a class of

potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated

protein (MAP) kinase.[5] The p38 MAPK signaling pathway is a key regulator of the production

of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of

inflammatory diseases.
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This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a

common core structure of p38 inhibitors, using 4-(bromoacetyl)pyridine hydrobromide.

Materials:

4-(Bromoacetyl)pyridine hydrobromide

A substituted benzamidine (e.g., 4-fluorobenzamidine)

A suitable solvent (e.g., ethanol, dimethylformamide)

A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)

Procedure:

Dissolve 1 equivalent of 4-(bromoacetyl)pyridine hydrobromide in the chosen solvent.

Add 1.1 equivalents of the substituted benzamidine to the solution.

Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the

HBr generated during the reaction.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and

monitor by TLC.

Upon completion, cool the reaction mixture and partition between water and an organic

solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

pyridinylimidazole.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/product/b1272946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of a Pyridinylimidazole p38 Inhibitor
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Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.

Protein Modification
The α-bromoketone moiety of 4-(bromoacetyl)pyridine hydrobromide is a reactive

electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as

cysteine and histidine. This makes it a useful tool for chemical biology research, including

protein labeling and the development of covalent enzyme inhibitors.

This protocol provides a general procedure for the alkylation of cysteine residues in a protein

using a haloacyl reagent like 4-(bromoacetyl)pyridine hydrobromide.[6]

Materials:

Protein with accessible cysteine residue(s)
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Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)

Reducing agent (e.g., 2-mercaptoethanol)

4-(Bromoacetyl)pyridine hydrobromide solution (freshly prepared)

Quenching reagent (e.g., excess 2-mercaptoethanol)

Procedure:

Solubilize and denature the protein in the denaturing buffer.

Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.

Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.

Add a freshly prepared solution of 4-(bromoacetyl)pyridine hydrobromide to a final

concentration that is in slight molar excess to the total thiol concentration.

Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.

Quench the reaction by adding an excess of a thiol-containing reagent like 2-

mercaptoethanol.

Isolate the modified protein using a suitable method such as dialysis, size-exclusion

chromatography, or precipitation.
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Protein Cysteine Alkylation Workflow
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Caption: Workflow for the modification of protein cysteine residues.

p38 MAP Kinase Signaling Pathway
The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role

in cellular responses to stress and inflammation. The pathway is initiated by various

extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which

in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then

activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets,

including transcription factors and other kinases, ultimately leading to a cellular response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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